molecular formula C7H12ClN3O2S B13208223 (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide

Cat. No.: B13208223
M. Wt: 237.71 g/mol
InChI Key: SFRAHSPMOHCCND-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide is a chemical compound with the molecular formula C7H10ClN3O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethyl-1-methyl-1H-pyrazole.

    Sulfonamide Formation: The key step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide group attached to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a sulfonamide group.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-amine: This compound has an amine group in place of the sulfonamide group.

Uniqueness

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H12ClN3O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3,(H2,9,12,13)

InChI Key

SFRAHSPMOHCCND-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)CS(=O)(=O)N)C

Origin of Product

United States

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